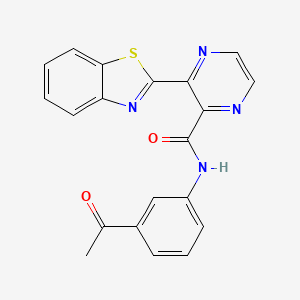

N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Description

N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a benzothiazole moiety at the 3-position and a carboxamide group linked to a 3-acetylphenyl ring at the 2-position. This compound is synthesized via condensation reactions, typically involving pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones in the presence of sodium acetate and glacial acetic acid . Structural confirmation is achieved through spectroscopic techniques (e.g., $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, IR) and X-ray crystallography, often utilizing software like SHELX for refinement .

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2S/c1-12(25)13-5-4-6-14(11-13)23-19(26)17-18(22-10-9-21-17)20-24-15-7-2-3-8-16(15)27-20/h2-11H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASJEISRDXSXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Findings from Comparative Studies

Role of the Pyrazine Core :

The pyrazine ring in N-(3-acetylphenyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide introduces electron-deficient aromaticity, enhancing interactions with biological targets compared to benzamide or biphenyl analogues . For example, pyrazine derivatives often exhibit improved binding to enzymes like acetylcholinesterase due to their planar structure and hydrogen-bonding capabilities .

Impact of Substitutents :

- Benzothiazole Moiety : The 1,3-benzothiazol-2-yl group contributes to π-π stacking and hydrophobic interactions, as seen in NLO-active compounds and diuretic agents .

- Acetylphenyl Group : The 3-acetylphenyl substituent may enhance solubility and metabolic stability compared to halogenated (e.g., bromo) or methylated analogues .

Synthetic Flexibility :

Unlike N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which is synthesized via straightforward bromination , the target compound requires multi-step condensation and functionalization, reflecting the complexity of introducing acetyl and benzothiazole groups .

Biological Activity Trends :

- Compounds lacking the pyrazine core (e.g., N-(1,3-benzothiazol-2-yl)benzamide) prioritize material science applications (e.g., NLO properties) over bioactivity .

- Pyrazine-carboxamide derivatives with bulkier substituents (e.g., phenylalaninamide in ) show niche roles in protease inhibition, whereas the acetylphenyl-benzothiazole combination in the target compound remains underexplored pharmacologically.

Methodological Considerations

- Structural Confirmation : Single-crystal X-ray diffraction (utilizing SHELX ) and NMR spectroscopy are standard for verifying configurations of similar compounds, as demonstrated for (2E)-hydrazinecarboxamide derivatives .

- Degradation Studies : Pyrazine-carboxamides, such as BTZ1 and BTZ2, degrade under oxidative conditions, forming hydroxy and methylbutanamido byproducts . This underscores the need for stability assessments in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.